

What is PSMA-BCH and its role in prostate cancer research?

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PSMA-BCH: A Technical Guide for Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical management. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and therapy. **PSMA-BCH**, a novel PSMA-targeting ligand developed at Beijing Cancer Hospital (BCH), represents a significant advancement in this field. This technical guide provides an in-depth overview of **PSMA-BCH**, its mechanism of action, and its application in prostate cancer research, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

PSMA-BCH is a urea-based PSMA inhibitor conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This design allows for versatile radiolabeling with various positron-emitting radionuclides, including Gallium-68 (⁶⁸Ga), Aluminum-18F (Al¹⁸F), and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging.

Molecular Structure and Mechanism of Action







PSMA-BCH, also known as NOTA-PSMA, is a small molecule designed to bind with high affinity and specificity to the enzymatic pocket of PSMA.[1] The core structure consists of a glutamate-urea-lysine motif, which is essential for PSMA binding.[2] This targeting moiety is conjugated to the NOTA chelator, which securely sequesters radiometals for imaging purposes. [1]

Chemical Structure of **PSMA-BCH**:[1]

Chemical Formula: C45H64N8O14

Exact Mass: 940.4542

Molecular Weight: 941.05 g/mol

Synonyms: NOTA-PSMA

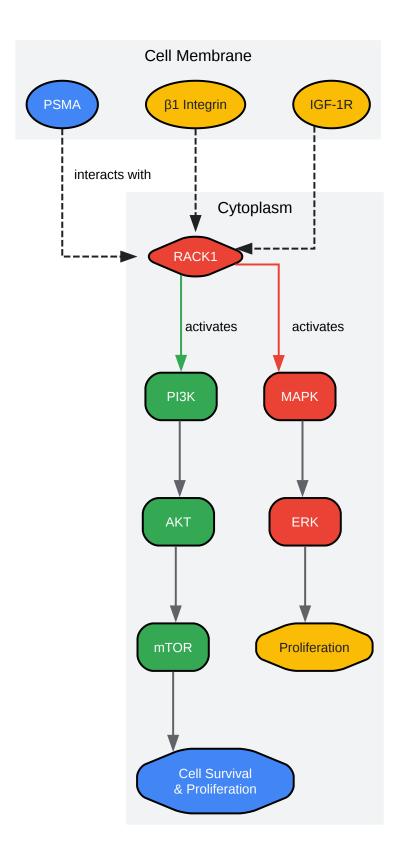
Upon intravenous administration, radiolabeled **PSMA-BCH** circulates in the bloodstream and accumulates at sites of PSMA expression. The binding of **PSMA-BCH** to PSMA on prostate cancer cells facilitates the visualization of tumors through PET imaging. The subsequent internalization of the PSMA-ligand complex is also a crucial aspect of its mechanism, particularly for therapeutic applications where the goal is to deliver a cytotoxic payload to the cancer cell.

PSMA Signaling Pathways

PSMA is not merely a passive cell surface receptor but an active participant in intracellular signaling pathways that drive prostate cancer progression. Understanding these pathways is crucial for comprehending the biological consequences of PSMA-targeted interventions. Research has shown that PSMA expression can modulate critical signaling cascades, including the PI3K-AKT-mTOR and MAPK pathways.[3]

PSMA expression has been shown to redirect cell signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This signaling switch promotes tumor growth and survival.





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PSMA-mediated signaling pathway switch.



Quantitative Data Summary

The following table summarizes key quantitative data for **PSMA-BCH** radiotracers from preclinical and clinical studies.

Parameter	Radiotracer	Value	Cell Line / Model	Reference
Binding Affinity (Kd)	Al ¹⁸ F-PSMA- BCH	2.90 ± 0.83 nM	22Rv1 cells	
Tumor Uptake (%ID/g)	Al ¹⁸ F-PSMA- BCH	7.87 ± 2.37% (1h p.i.)	22Rv1 xenografts	_
Al ¹⁸ F-PSMA- BCH	0.54 ± 0.22% (1h p.i.)	PC-3 (PSMA- negative) xenografts		-
⁶⁸ Ga-PSMA- BCH	Comparable to ⁶⁸ Ga-PSMA-617	22Rv1 xenografts	_	
⁶⁴ Cu-PSMA-BCH	5.59 ± 0.36 IA%/10 ⁶ cells (1h)	22Rv1 cells	_	
⁶⁴ Cu-PSMA-BCH	1.97 ± 0.22 IA%/10 ⁶ cells (1h)	PC-3 (PSMA- negative) cells		
Radiochemical Purity	⁶⁸ Ga-PSMA- BCH	>99%	N/A	
Specific Activity	⁶⁸ Ga-PSMA- BCH	59-74 GBq/µmol	N/A	-
Clinical Imaging (SUVmax)	Al ¹⁸ F-PSMA- BCH	10.60 (1h) -> 14.11 (2h)	Prostate cancer patients	

Experimental Protocols



This section provides detailed methodologies for key experiments involving **PSMA-BCH**. These protocols are synthesized from published literature and are intended to serve as a guide for researchers.

Synthesis and Purification of NOTA-PSMA-BCH

PSMA-BCH is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

- Fmoc-protected amino acids
- Rink amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- DIPEA
- Piperidine in DMF (20%)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)
- p-SCN-Bn-NOTA
- Preparative HPLC system

Protocol:

- Peptide Synthesis: The peptide backbone is assembled on Rink amide resin using an automated peptide synthesizer following a standard Fmoc/tBu strategy.
- NOTA Conjugation: Following the assembly of the peptide, the resin is treated with a solution
 of p-SCN-Bn-NOTA in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5) to
 conjugate the NOTA chelator to the N-terminus of the peptide.
- Cleavage and Deprotection: The NOTA-conjugated peptide is cleaved from the resin and deprotected using a TFA cleavage cocktail.



- Purification: The crude peptide is purified by preparative reverse-phase HPLC to achieve a purity of >95%.
- Characterization: The final product is characterized by mass spectrometry and analytical HPLC.

Radiolabeling of PSMA-BCH

Materials:

- ⁶⁸Ge/⁶⁸Ga generator
- PSMA-BCH precursor
- Sodium acetate buffer (0.25 M)
- HCI (0.05 M)
- C18 Sep-Pak cartridge
- Ethanol (70%)
- Saline (0.9%)

Protocol:

- Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl.
- Add the ⁶⁸Ga eluate to a solution of PSMA-BCH in 0.25 M sodium acetate buffer.
- Adjust the pH of the reaction mixture to 4.0-4.5.
- Heat the reaction mixture at 95-105°C for 5-10 minutes.
- Purify the ⁶⁸Ga-**PSMA-BCH** using a pre-conditioned C18 Sep-Pak cartridge.
- Elute the final product with 70% ethanol followed by saline.
- Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.



Materials:

- ¹⁸F-fluoride
- AlCl₃ solution (e.g., 2 mM in 0.1 M NaOAc buffer, pH 4)
- PSMA-BCH precursor
- Sodium acetate buffer (0.5 M)
- Ethanol
- C18 Sep-Pak cartridge

Protocol:

- To a solution of ¹8F-fluoride, add the AlCl₃ solution.
- Add the **PSMA-BCH** precursor dissolved in a mixture of ethanol and sodium acetate buffer.
- Heat the reaction mixture at 100°C for 15 minutes.
- Purify the Al¹⁸F-**PSMA-BCH** using a C18 Sep-Pak cartridge.
- Elute the product with ethanol and dilute with buffer.
- Perform quality control for radiochemical purity and specific activity.

In Vitro Binding Assay (Competitive)

Materials:

- PSMA-positive cells (e.g., 22Rv1, LNCaP)
- Radiolabeled PSMA-BCH
- Unlabeled PSMA-BCH (or other competitor)
- Binding buffer (e.g., Tris-HCl with BSA)



- 96-well plates
- Gamma counter

Protocol:

- Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the unlabeled competitor.
- Incubate the cells with a fixed concentration of radiolabeled **PSMA-BCH** and varying concentrations of the unlabeled competitor for a defined period (e.g., 1 hour) at 4°C to prevent internalization.
- Wash the cells with ice-cold binding buffer to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity in a gamma counter.
- Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

In Vivo PET Imaging in a Xenograft Model

Materials:

- Immunocompromised mice (e.g., nude mice)
- PSMA-positive prostate cancer cells (e.g., 22Rv1)
- Matrigel
- Radiolabeled PSMA-BCH
- Small animal PET/CT scanner
- Anesthesia (e.g., isoflurane)

Protocol:

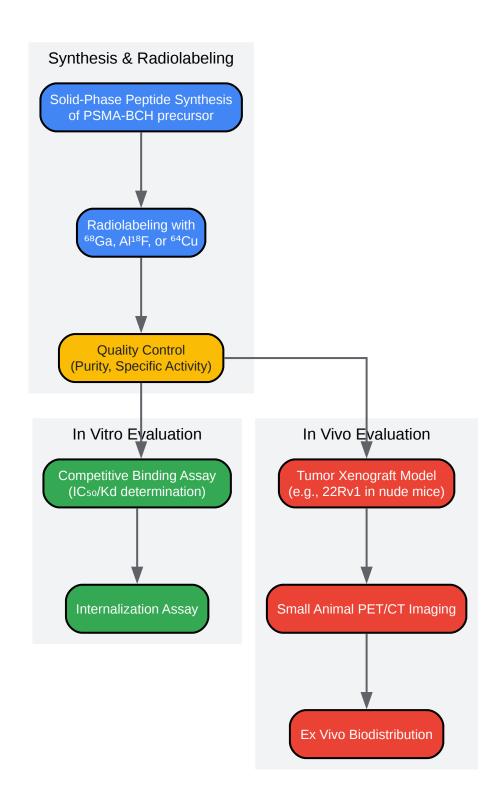






- Inoculate immunocompromised mice subcutaneously with PSMA-positive prostate cancer cells mixed with Matrigel.
- Allow tumors to grow to a suitable size (e.g., 100-500 mm³).
- Administer a defined dose of radiolabeled **PSMA-BCH** intravenously via the tail vein.
- Anesthetize the mice and perform static or dynamic PET/CT scans at specified time points post-injection (e.g., 1 and 2 hours).
- Reconstruct the images and perform region of interest (ROI) analysis to quantify tumor uptake (%ID/g).
- For biodistribution studies, sacrifice the animals at the end of the imaging session, dissect organs of interest, and measure the radioactivity in each organ using a gamma counter.





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Experimental workflow for **PSMA-BCH** evaluation.

Conclusion



PSMA-BCH is a promising PSMA-targeted ligand with favorable characteristics for the imaging of prostate cancer. Its versatile radiolabeling capabilities, high binding affinity, and specific tumor uptake make it a valuable tool for both preclinical research and clinical applications. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of **PSMA-BCH** and other novel PSMA-targeted agents, ultimately contributing to improved diagnosis and management of prostate cancer.

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